molecular formula C25H31N3O2S B10999560 N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B10999560
M. Wt: 437.6 g/mol
InChI Key: HUWCNQGMJITWDY-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a benzazepine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The benzazepine moiety is then synthesized and attached to the piperidine ring through a series of reactions that may include nucleophilic substitution and condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, where halogenation or alkylation can introduce new functional groups.

    Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water or alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical pathways and develop novel compounds.

    Biology: The compound’s unique structure makes it a useful tool in studying biological processes, particularly those involving receptor interactions and signal transduction.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.

    Industry: The compound’s versatility allows it to be used in various industrial applications, such as the development of new materials or the optimization of chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction and cellular responses. The exact pathways involved depend on the specific context and application, but they often include key signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide: This compound shares the piperidine and benzyl groups but differs in the presence of a methoxy group instead of the benzazepine moiety.

    N-(1-benzylpiperidin-4-yl)-3-hydroxypropanamide: Similar in structure but lacks the benzazepine moiety, leading to different chemical and biological properties.

    N-(1-benzylpiperidin-4-yl)-3-thiopropanamide: Contains a thiol group instead of the benzazepine moiety, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity that are not found in the other similar compounds.

Properties

Molecular Formula

C25H31N3O2S

Molecular Weight

437.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C25H31N3O2S/c29-24(26-21-12-15-28(16-13-21)18-19-6-2-1-3-7-19)14-17-31-23-11-10-20-8-4-5-9-22(20)27-25(23)30/h1-9,21,23H,10-18H2,(H,26,29)(H,27,30)

InChI Key

HUWCNQGMJITWDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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